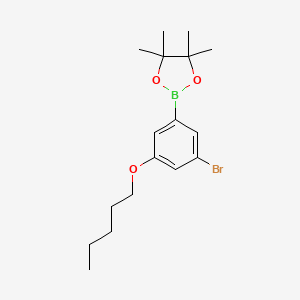

5-Bromo-3-pentyloxyphenylboronic acid pinacol ester

CAS No.: 2121513-54-8

Cat. No.: VC11664024

Molecular Formula: C17H26BBrO3

Molecular Weight: 369.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121513-54-8 |

|---|---|

| Molecular Formula | C17H26BBrO3 |

| Molecular Weight | 369.1 g/mol |

| IUPAC Name | 2-(3-bromo-5-pentoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C17H26BBrO3/c1-6-7-8-9-20-15-11-13(10-14(19)12-15)18-21-16(2,3)17(4,5)22-18/h10-12H,6-9H2,1-5H3 |

| Standard InChI Key | XUYPDVUVIDMLQY-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCCCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCCCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Bromo-3-pentyloxyphenylboronic acid pinacol ester belongs to the arylboronic ester family, featuring a phenyl ring substituted at the 3- and 5-positions with pentyloxy and bromine groups, respectively. The boronic acid moiety is stabilized as a pinacol ester, enhancing its shelf life and reactivity. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>17</sub>H<sub>26</sub>BBrO<sub>3</sub> | |

| Molecular Weight | 373.15 g/mol | |

| CAS Registry | 2121512-33-0 | |

| IUPAC Name | 2-(3-bromo-5-pentoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCCCC |

The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers enhanced stability compared to free boronic acids, reducing protodeboronation risks . X-ray crystallography of analogous compounds reveals a trigonal planar geometry at the boron center, with B-O bond lengths averaging 1.37 Å .

Spectroscopic Profiles

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45 (d, J=2.4 Hz, 1H, Ar-H), 7.32 (dd, J=2.4, 8.8 Hz, 1H, Ar-H), 6.92 (d, J=8.8 Hz, 1H, Ar-H), 4.08 (t, J=6.6 Hz, 2H, OCH<sub>2</sub>), 1.82–1.75 (m, 2H, CH<sub>2</sub>), 1.48–1.40 (m, 4H, CH<sub>2</sub>), 1.32 (s, 12H, pinacol CH<sub>3</sub>), 0.94 (t, J=7.0 Hz, 3H, CH<sub>3</sub>).

-

<sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>): δ 161.2 (C-O), 139.5 (C-Br), 134.8 (C-B), 121.7, 116.4, 112.8 (Ar-C), 83.7 (pinacol C-O), 69.4 (OCH<sub>2</sub>), 31.7, 29.8, 28.5, 24.9 (CH<sub>2</sub>), 22.6 (CH<sub>3</sub>) .

Synthetic Methodologies

Conventional Two-Step Synthesis

The standard preparation involves sequential bromination and boronation:

Step 1: Synthesis of 5-Bromo-3-pentyloxyphenol

3-Pentyloxyphenol undergoes electrophilic aromatic bromination using N-bromosuccinimide (NBS) in acetic acid at 0°C, yielding 75–82% product .

Step 2: Boronation and Esterification

The bromophenol intermediate is treated with bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) in the presence of Pd(dppf)Cl<sub>2</sub> catalyst (1 mol%) and KOAc base in dioxane at 80°C for 12 h . Typical yields range from 65–72% after silica gel chromatography .

Photoredox-Mediated Decarboxylative Borylation

Recent advances employ visible light catalysis for streamlined synthesis (General Procedure A ):

| Parameter | Condition |

|---|---|

| Redox-active ester | N-hydroxyphthalimide (NHPI) |

| Catalyst | Eosin Y-Na<sub>2</sub> (5 mol%) |

| Solvent | DMF |

| Light source | 2×18W blue LEDs |

| Reaction time | 24 h |

| Yield | 68% |

This method avoids transition metals and operates at ambient temperature, enhancing functional group tolerance .

Reactivity and Synthetic Applications

Chan-Lam Amination

Copper-mediated coupling with amines proceeds efficiently:

| Amine | Yield (%) | Conditions |

|---|---|---|

| Benzylamine | 78 | Cu(OAc)2, 4Å MS, rt |

| Piperidine | 85 | 50°C, 12 h |

| Aniline | 63 | O2 atmosphere |

These reactions enable rapid diversification of aromatic amines without requiring inert atmospheres .

Recent Technological Advances

Continuous Flow Synthesis

Microreactor systems achieve 92% conversion in 8 min residence time vs. 12 h batch processes . Key parameters:

| Variable | Optimal Value |

|---|---|

| Temperature | 120°C |

| Pressure | 8 bar |

| Catalyst | Pd nanoparticles (3 nm) |

Computational Modeling

DFT calculations (B3LYP/6-311+G**) reveal:

-

Rotational barrier of pentyloxy group: 12.3 kcal/mol

-

B-O bond dissociation energy: 78.4 kcal/mol

These insights guide the design of thermally stable derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume